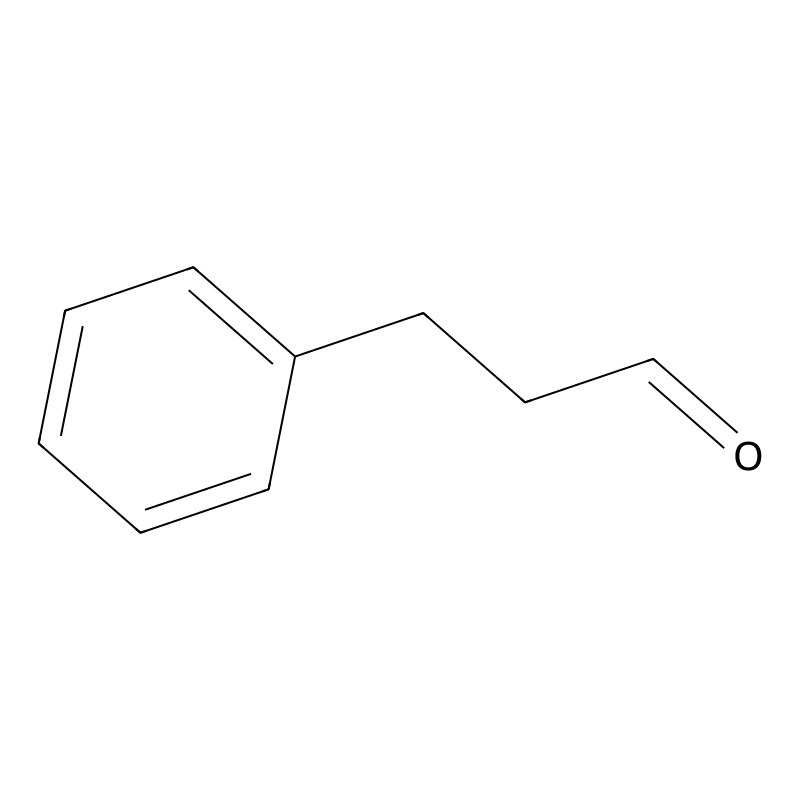

Hydrocinnamaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible (in ethanol)

Synonyms

Canonical SMILES

Selective Catalytic Hydrogenation of Cinnamaldehyde

Scientific Field: Materials Science, Chemical Engineering

Application Summary: Hydrocinnamaldehyde (HCAL) is produced through the hydrogenation of cinnamaldehyde (CAL).

Methods of Application: A stable Ni–C catalyst was prepared by simple pyrolysis of Ni-BTC and systematically characterized.

Selective Hydrogenation of Cinnamaldehyde Over Magnetic Flower-Like Carbonaceous Pd Catalysts

Scientific Field: Chemistry, Chemical Engineering

Application Summary: In this work, novel magnetic flower-like carbonaceous Pd catalysts are constructed for the selective reduction of the C=C bond.

Methods of Application: The catalysts containing both Fe3O4 and Pd NPs are constructed by the secondary self-assembly in the preparation process due to the interaction between Pd and magnetic nitrogen-doped graphene (Fe3O4-NG).

Carbon-Coated Ni-Fe Nanocatalysts

Application Summary: Carbon-coated Ni-Fe nanocatalysts are used in the hydrogenation of cinnamaldehyde.

Mechanistic Studies

Scientific Field: Organic Chemistry

Application Summary: Hydrocinnamaldehyde is used in many mechanistic studies.

Synthesis of Pharmaceuticals Used in HIV Treatment

Scientific Field: Pharmaceutical Chemistry

Application Summary: Hydrocinnamaldehyde is an important intermediate for the synthesis of pharmaceuticals used in HIV treatment.

Selective Hydrogenation of α,β-Unsaturated Aldehydes

Scientific Field: Chemical Engineering

Application Summary: One of the most interesting applications involves selective hydrogenation of α,β-unsaturated aldehydes such as cinnamaldehyde.

Solvent-Free Oxidation of Primary Alcohols

Application Summary: Hydrocinnamaldehyde is used in the solvent-free oxidation of primary alcohols to aldehydes.

Catalytic Asymmetric Synthesis of Nitroaldols

Application Summary: Hydrocinnamaldehyde is used in the catalytic asymmetric synthesis of nitroaldols.

Enantioselective Reductive Syn-Aldol Reactions

Application Summary: Hydrocinnamaldehyde is used in enantioselective reductive syn-aldol reactions.

Hydrocinnamaldehyde is an organic compound with the chemical formula C₉H₁₀O. It is a colorless liquid known for its pleasant aroma, resembling that of cinnamon. This compound is produced through the hydrogenation of cinnamaldehyde, which involves the addition of hydrogen to the carbon-carbon double bond in the cinnamaldehyde molecule. Hydrocinnamaldehyde is widely utilized in organic synthesis and serves as a precursor for various

Hydrocinnamaldehyde itself does not possess a well-defined mechanism of action in biological systems. However, its derivatives can exhibit various functionalities depending on their structure. For example, some hydrocinnamaldehyde derivatives may act as fragrances or flavoring agents due to their pleasant aroma [].

- Hydrogenation: Further hydrogenation can convert hydrocinnamaldehyde into hydrocinnamyl alcohol.

- Condensation Reactions: It can undergo aldol condensation with other aldehydes or ketones, leading to the formation of larger carbon skeletons.

- Henry Reaction: Hydrocinnamaldehyde can react with nitromethane to form nitroaldols, which are valuable intermediates in organic synthesis .

- Electro

Hydrocinnamaldehyde exhibits various biological activities. It has shown potential antimicrobial properties against several bacterial strains, making it a candidate for use in food preservation and pharmaceuticals. Additionally, studies have indicated that it possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems .

The most common method for synthesizing hydrocinnamaldehyde is through the hydrogenation of cinnamaldehyde. This process typically involves:

- Catalytic Hydrogenation: Utilizing catalysts such as platinum or palladium on carbon supports under controlled conditions (temperature and pressure) to facilitate the reaction.

- Selectivity Control: The reaction conditions are optimized to ensure high selectivity towards hydrocinnamaldehyde and minimize by-products like cinnamyl alcohol .

Other methods include:

- Reduction of Cinnamic Acid: Cinnamic acid can be reduced using reducing agents such as lithium aluminum hydride.

- Electrochemical Methods: These methods involve the electrochemical reduction of cinnamaldehyde under specific conditions .

Hydrocinnamaldehyde finds applications across various industries:

- Flavoring Agent: It is used in food products and beverages for its sweet, cinnamon-like flavor.

- Fragrance Industry: Commonly incorporated into perfumes and scented products due to its pleasant aroma.

- Chemical Intermediate: Acts as a precursor in the synthesis of pharmaceuticals and agrochemicals.

- Antimicrobial Agent: Explored for potential use in food preservation and as an additive in personal care products .

Studies have investigated the interactions of hydrocinnamaldehyde with various biological systems. Notably, it has been examined for its synergistic effects when combined with other compounds, enhancing its antimicrobial efficacy. Research also indicates that hydrocinnamaldehyde may interact with cellular pathways involved in oxidative stress response, suggesting potential therapeutic applications .

Hydrocinnamaldehyde shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Features |

|---|---|---|

| Cinnamaldehyde | C₉H₈O | Precursor to hydrocinnamaldehyde; aromatic. |

| 3-Phenylpropanal | C₉H₁₀O | Similar structure; used as a flavoring agent. |

| Benzaldehyde | C₇H₆O | Simpler structure; widely used in organic synthesis. |

| Hydrocinnamic Acid | C₉H₁₀O₂ | Carboxylic acid derivative; related but not an aldehyde. |

Uniqueness of Hydrocinnamaldehyde:

Hydrocinnamaldehyde is unique due to its saturated carbon chain adjacent to an aldehyde group, distinguishing it from other aromatic aldehydes like benzaldehyde and providing specific reactivity patterns not seen in unsaturated counterparts like cinnamaldehyde.

Catalytic hydrogenation of cinnamaldehyde represents the most prevalent and well-established synthetic route for hydrocinnamaldehyde production. This transformation involves the selective reduction of the carbon-carbon double bond in cinnamaldehyde while preserving the aldehyde functionality [1] [2]. The selective nature of this reaction is crucial since cinnamaldehyde contains two reducible functional groups that can undergo competing hydrogenation pathways.

Monometallic Catalysts: Nickel, Palladium, and Copper Systems

Monometallic catalysts have been extensively investigated for the selective hydrogenation of cinnamaldehyde to hydrocinnamaldehyde. Each metal system exhibits distinct catalytic properties and selectivity patterns that influence the product distribution and reaction efficiency.

Nickel-Based Catalysts

Nickel represents one of the most cost-effective and widely employed metals for cinnamaldehyde hydrogenation. Recent investigations have demonstrated that nickel catalysts exhibit inherent selectivity toward carbon-carbon double bond hydrogenation over carbonyl reduction [3] [4]. The high catalytic activity of nickel stems from its excellent hydrogen activation capability, facilitating the dissociation of hydrogen molecules and subsequent transfer to the unsaturated substrate [4].

Studies have shown that nickel-based catalysts achieve hydrocinnamaldehyde selectivities exceeding 80% under optimized reaction conditions [5]. The catalytic performance of nickel systems is significantly influenced by particle size, with smaller nanoparticles generally exhibiting enhanced activity due to increased surface area and exposure of active sites. Temperature-programmed reduction studies reveal that nickel oxide species can be effectively reduced under mild conditions, generating metallic nickel active sites essential for hydrogen activation [6].

Palladium-Based Catalysts

Palladium catalysts demonstrate exceptional activity in cinnamaldehyde hydrogenation, often operating under milder reaction conditions compared to other transition metals [7] [8]. The superior performance of palladium is attributed to its unique electronic structure and ability to form stable hydride intermediates that facilitate hydrogen transfer processes [9].

Conventional palladium on carbon catalysts have shown remarkable selectivity for hydrocinnamaldehyde formation, with selectivities reaching 80% or higher in most organic solvents [8]. The reaction mechanism over palladium involves the formation of surface-bound cinnamaldehyde species followed by sequential hydrogen addition to the carbon-carbon double bond. The high activity of palladium enables hydrogenation reactions to proceed at room temperature under relatively low hydrogen pressures [5].

Recent developments in palladium catalyst design have focused on particle size control and support interactions. Palladium nanoparticles deposited on nitrogen-doped mesoporous carbon demonstrate enhanced selectivity for carbon-carbon bond hydrogenation, achieving 93% hydrocinnamaldehyde selectivity with complete cinnamaldehyde conversion at room temperature [5].

Copper-Based Catalysts

Copper catalysts offer unique advantages in terms of cost-effectiveness and selectivity control in cinnamaldehyde hydrogenation. While copper exhibits lower intrinsic activity compared to palladium or nickel, it demonstrates excellent selectivity for carbon-carbon double bond reduction [10]. The moderate activity of copper systems often requires elevated temperatures and pressures to achieve satisfactory conversion rates.

Copper-based catalysts have been investigated across various temperature ranges, with optimal performance typically observed between 72-154°C [11]. The selectivity of copper systems can be enhanced through careful control of particle size and morphology. Supported copper nanoparticles on silica have demonstrated the ability to achieve selective carbon-carbon bond hydrogenation while minimizing over-hydrogenation reactions.

Bimetallic Catalysts: Nickel-Copper, Palladium-Cobalt, and Alloy-Based Approaches

Bimetallic catalysts have emerged as promising alternatives to monometallic systems, offering enhanced selectivity, activity, and stability through synergistic effects between different metal components. The combination of two metals can modulate electronic properties, create new active sites, and provide improved resistance to deactivation.

Nickel-Copper Bimetallic Systems

Nickel-copper bimetallic catalysts have attracted considerable attention for selective hydrocinnamaldehyde synthesis due to their complementary properties and cost-effectiveness [2] [12]. The combination of nickel and copper creates synergistic effects that enhance both activity and selectivity compared to individual metal components.

Detailed investigations of nickel-copper catalysts supported on reduced graphene oxide have demonstrated exceptional performance in cinnamaldehyde hydrogenation [2] [12]. The optimal nickel to copper ratio of 1:1 provides the highest selectivity for carbon-carbon bond hydrogenation over carbonyl reduction. Under optimized conditions of 150°C and 20 bar hydrogen pressure in methanol solvent, these catalysts achieve excellent hydrocinnamaldehyde selectivity while maintaining high conversion rates.

The enhanced performance of nickel-copper bimetallic systems is attributed to electronic modifications that occur upon alloy formation. The presence of copper modifies the electronic structure of nickel active sites, weakening the adsorption of key intermediates and promoting selective carbon-carbon bond hydrogenation [6]. Temperature-programmed desorption studies reveal that the bimetallic combination creates sites with intermediate adsorption strength, facilitating the desired reaction pathway.

Palladium-Cobalt Bimetallic Systems

Palladium-cobalt bimetallic catalysts represent another promising approach for selective hydrogenation applications. The combination of palladium and cobalt creates unique electronic environments that can enhance selectivity through geometric and electronic effects [13].

Synthesis methods for palladium-cobalt catalysts involve controlled preparation techniques such as galvanic replacement, which enables precise control over bimetallic particle composition and structure [13]. These catalysts demonstrate superior performance compared to monometallic palladium systems, achieving 92% selectivity at 93% conversion in phenylacetylene hydrogenation, indicating their potential for related α,β-unsaturated aldehyde transformations.

The electronic state of palladium in bimetallic systems depends on particle size, with intermediate-sized particles (approximately 10.8 nm) exhibiting the most electron-rich state [13]. This electronic modification plays a crucial role in determining catalytic activity and selectivity, as the electron density on palladium directly influences the adsorption and activation of reactant molecules.

Alloy-Based Approaches

Advanced alloy-based catalysts offer opportunities for precise tuning of catalytic properties through compositional control and structural optimization. These systems leverage the principles of electronic modification and geometric effects to achieve enhanced performance in selective hydrogenation reactions [14].

Recent developments in alloy catalyst design have focused on earth-abundant metals such as nickel-chromium combinations for hydrogen-related applications [14]. While these specific systems have been primarily investigated for hydrogen generation from hydrazine, the underlying principles of alloy formation and electronic modification are applicable to hydrogenation catalysis.

The design of effective alloy catalysts requires careful consideration of metal compatibility, phase formation, and stability under reaction conditions. Computational studies using density functional theory have provided insights into the electronic structure modifications that occur in bimetallic alloys, enabling rational catalyst design approaches [14].

Support Materials: Graphene Oxide, Boron Nitride, and Metal Oxides

The choice of support material plays a critical role in determining the performance, stability, and selectivity of hydrogenation catalysts. Modern support materials offer unique properties that can enhance metal dispersion, provide electronic interactions, and contribute to overall catalytic efficiency.

Graphene Oxide and Reduced Graphene Oxide

Graphene-based materials have emerged as exceptional support materials for hydrogenation catalysts due to their unique two-dimensional structure, high surface area, and tunable electronic properties [15] [16] [17]. Graphene oxide and its reduced form provide excellent platforms for metal nanoparticle dispersion while offering opportunities for electronic interaction between the support and active metal phases.

The unique properties of graphene oxide stem from its abundant surface functional groups, including hydroxyl, carbonyl, carboxyl, and epoxide groups [18]. These functional groups serve as anchoring sites for metal nanoparticles and can participate in electronic interactions that modify catalytic behavior. The reduction of graphene oxide to form reduced graphene oxide removes some oxygen-containing groups while restoring electrical conductivity, creating an optimal balance between anchoring capability and electronic properties.

Extensive studies on metal catalysts supported on reduced graphene oxide have demonstrated superior performance in cinnamaldehyde hydrogenation [12]. The solvothermal synthesis method enables precise control over metal particle size and distribution on the graphene surface. Characterization studies using transmission electron microscopy reveal uniform dispersion of bimetallic nickel-copper nanoparticles across the graphene oxide surface, contributing to enhanced catalytic activity.

The electronic interaction between graphene supports and metal nanoparticles can significantly influence catalytic selectivity. The transfer of π-electrons from carbon materials to metal nanoparticles has been proposed to enhance carbon-oxygen bond hydrogenation [18]. However, the specific effects depend on the nature of the metal, particle size, and degree of graphene reduction.

Boron Nitride Support Materials

Boron nitride represents an emerging support material with unique properties that distinguish it from conventional carbon-based supports [19]. The wide bandgap and chemical inertness of boron nitride provide excellent stability under reaction conditions, while its structural similarity to graphene offers high surface area and good dispersion properties.

Conductive boron nitride materials, modified through laser treatment and doping with carbon and oxygen, demonstrate promising potential as catalyst supports [19]. These modified materials exhibit enhanced electrical conductivity while maintaining the inherent stability of the boron nitride framework. The incorporation of heteroatoms creates defect sites that can serve as anchoring points for metal nanoparticles.

The corrosion resistance of boron nitride under oxidizing conditions makes it particularly attractive for applications where catalyst stability is paramount [19]. The strong interaction between metal catalysts and the modified boron nitride surface can enhance catalyst durability and prevent sintering under harsh reaction conditions.

Metal Oxide Supports

Traditional metal oxide supports continue to play important roles in hydrogenation catalysis, offering well-established preparation methods and understood structure-property relationships [20]. Common metal oxide supports include alumina, silica, titania, and various mixed oxides, each providing distinct advantages for specific applications.

The role of metal oxide supports in hydrogenation catalysis extends beyond simple mechanical stabilization of metal nanoparticles [20]. These supports can participate in heterolytic hydrogen activation through metal-support interfacial sites, creating bifunctional active sites that enhance catalytic performance. The formal heterolytic dissociation of hydrogen at metal-oxide interfaces generates metal hydride and surface hydroxyl species that can participate in unique reaction pathways.

Recent investigations have revealed that the identity of the oxide support significantly influences the equilibrium constant for hydroxyl formation, which correlates directly with catalytic activity in various hydrogenation reactions [20]. This relationship provides a rational basis for support selection and optimization in catalyst design.

Solvothermal and Hydrothermal Synthesis Techniques

Solvothermal and hydrothermal synthesis methods represent powerful approaches for the preparation of advanced catalytic materials with controlled morphology, composition, and structure. These techniques utilize elevated temperature and pressure conditions in the presence of solvents to facilitate the formation of well-defined crystalline materials [21] [22].

Fundamental Principles

Solvothermal and hydrothermal synthesis involves the reaction of precursors in a solvent under temperatures typically ranging from 373 K to 1273 K and pressures between 1 MPa and 100 MPa [21]. The synthesis reaction is conducted in a closed container or autoclave under subcritical or supercritical conditions, where the enhanced reactivity of the solvent promotes the formation of metastable substances with novel structures.

The distinction between hydrothermal and solvothermal synthesis relates to the choice of solvent, with hydrothermal referring specifically to aqueous systems while solvothermal encompasses non-aqueous solvents [21]. The elevated temperature and pressure conditions significantly modify the physical and chemical properties of the solvent, enhancing dissolution kinetics and enabling the formation of materials that are difficult to synthesize under ambient conditions.

Applications in Catalyst Synthesis

Solvothermal methods have been successfully applied to the synthesis of bimetallic nanocatalysts for hydrocinnamaldehyde production [12]. The controlled conditions enable precise manipulation of particle size, composition, and distribution, resulting in catalysts with enhanced performance compared to conventional preparation methods.

The solvothermal synthesis of nickel-copper catalysts supported on reduced graphene oxide demonstrates the versatility of this approach [12]. By carefully controlling the precursor concentrations, reaction temperature, and time, it is possible to achieve optimal metal ratios and particle sizes for selective carbon-carbon bond hydrogenation. The resulting catalysts exhibit excellent stability and reusability, making them attractive for practical applications.

Process Optimization and Control

The success of solvothermal synthesis depends on careful optimization of multiple parameters including temperature, pressure, reaction time, and precursor concentrations [21]. The morphology of resulting crystals can be controlled by manipulating solvent supersaturation, chemical concentration, and kinetic parameters, enabling the formation of spherical, rod-like, or wire-like structures as desired.

Recent advances in solvothermal synthesis have incorporated post-treatment steps such as calcination and reduction to further optimize catalyst properties [23]. The combination of solvothermal synthesis with hydrothermal treatment has been shown to enhance catalytic activity through surface reconstruction and optimization of active site exposure.

Selective Hydrogenation Strategies

Carbon-Carbon versus Carbon-Oxygen Bond Hydrogenation Selectivity Control

The selective hydrogenation of α,β-unsaturated aldehydes presents a significant challenge due to the presence of two competing reaction pathways. The thermodynamically favored hydrogenation of the carbon-carbon double bond must be carefully controlled to achieve high selectivity for the desired product while minimizing the formation of unwanted byproducts [24] [25].

Mechanistic Understanding

The selectivity in cinnamaldehyde hydrogenation is governed by the relative adsorption strengths and activation barriers for different reaction pathways [26] [27]. Computational studies have revealed that the inner-lying molecular orbitals, rather than frontier molecular orbitals, play a decisive role in determining chemoselectivity on metal surfaces [27]. The significant broadening of the highest occupied molecular orbital minus one (HOMO-1) contributes to preferential carbon-carbon bond activation.

The preferential hydrogenation of carbon-carbon bonds over carbonyl groups in α,β-unsaturated aldehydes is attributed to stronger adsorption of the alkene moiety on metal surfaces [25]. The conjugated system in cinnamaldehyde creates additional stabilization through interaction with the aromatic ring, further promoting carbon-carbon bond hydrogenation over carbonyl reduction.

Catalyst Design Strategies

Effective selectivity control requires careful consideration of catalyst composition, structure, and reaction conditions [28] [29]. Large nanoparticles and high hydrogen pressures have been shown to favor carbon-oxygen bond hydrogenation due to molecular surface crowding and suppression of sterically demanding adsorption modes [28]. Conversely, smaller particles and moderate pressures promote carbon-carbon bond hydrogenation.

The electronic properties of the catalyst surface play a crucial role in selectivity determination [29]. In situ vibrational spectroscopy studies have highlighted the importance of support polarity in enhancing specific adsorption modes, providing a general approach for selectivity optimization across different aldehyde substrates.

Solvent Effects and Reaction Medium Optimization

The choice of solvent and reaction medium significantly influences both the rate and selectivity of cinnamaldehyde hydrogenation reactions [8] [30]. Systematic studies have revealed complex relationships between solvent properties and catalytic performance that can be exploited for process optimization.

Solvent Property Relationships

The rate of cinnamaldehyde hydrogenation shows strong dependence on solvent properties, with different correlations observed for different catalyst systems [8]. For palladium on carbon catalysts, the conversion rate correlates with hydrogen-bond-donation capability for carbon supports, while hydrogen-bond-acceptance capacity governs the behavior on alumina supports.

Comprehensive studies using twelve different organic solvents have demonstrated that hydrocinnamaldehyde selectivity typically exceeds 80% in most solvents except for pyridine and 4-methylpyridine [8]. In these nitrogen-containing solvents, the reaction rate decreases significantly and the main product shifts to cinnamyl alcohol with approximately 60% selectivity.

Mechanistic Insights

The solvent effects arise from specific interactions between solvent molecules, the substrate, and the catalyst surface [8] [30]. For rhodium catalysts, water emerges as the most effective solvent due to its high hydrogen-bond-donation capability and low hydrogen-bond-acceptance capacity [30]. The large polarity/polarizability index of water may contribute to enhanced selectivity for the desired product.

Fourier transform infrared spectroscopy studies have provided insights into the molecular-level interactions responsible for solvent effects [8]. The addition of small amounts of pyridine to other solvents can dramatically alter the reaction rate and product distribution, demonstrating the sensitivity of the system to specific molecular interactions.

Alternative Synthetic Routes

Oxidation-Reduction Cascades from Cinnamic Acid Derivatives

Alternative synthetic approaches to hydrocinnamaldehyde involve multi-step oxidation-reduction sequences starting from cinnamic acid derivatives. These methods offer complementary routes that may provide advantages in terms of selectivity, feedstock availability, or process economics [31] [32].

Direct Hydrogenation Approaches

Patent literature describes processes for preparing hydrocinnamic acid through the hydrogenation of cinnamaldehyde followed by oxidation [31]. This approach involves the initial reduction of cinnamaldehyde to produce a mixture of hydrogenation products, including hydrocinnamaldehyde and hydrocinnamic alcohol, which are subsequently oxidized to hydrocinnamic acid using suitable oxidizing agents.

The multi-step nature of these processes requires careful optimization of each individual step to maximize overall efficiency [31]. The initial hydrogenation step must be controlled to favor the formation of the desired intermediate while minimizing over-reduction. Subsequent oxidation steps must achieve complete conversion of both aldehyde and alcohol intermediates to the final carboxylic acid product.

Metabolic and Biochemical Pathways

Understanding of natural metabolic pathways for cinnamic acid derivatives provides insights into alternative synthetic strategies [33]. Studies of the β-oxidative and reductive metabolism of cinnamic acid and its analogues in biological systems reveal the involvement of mitochondrial and microsomal enzyme systems.

The β-oxidative metabolism occurs primarily in mitochondria and is highly dependent on adenosine triphosphate, coenzyme A, and nicotinamide adenine dinucleotide [33]. These biochemical insights may inspire the development of biomimetic synthetic approaches or enzymatic processes for hydrocinnamaldehyde production.

Biomass-Derived Feedstock Utilization

The utilization of renewable biomass-derived feedstocks represents an increasingly important area for sustainable chemical production [34] [35]. These approaches align with principles of green chemistry and offer potential advantages in terms of carbon footprint and resource sustainability.

Platform Chemical Approaches

Biomass-derived platform chemicals such as furfural, hydroxymethylfurfural, and levulinic acid can serve as starting materials for the synthesis of aromatic compounds through controlled chemical transformations [34]. While direct conversion to hydrocinnamaldehyde may not be straightforward, these platform chemicals can be transformed into aromatic precursors through established synthetic sequences.

The integration of biomass conversion with traditional synthetic chemistry offers opportunities for developing hybrid processes that combine the advantages of renewable feedstocks with established chemical transformations [35]. Recent work has demonstrated the synthesis of complex biologically active compounds using exclusively biomass-derived platform molecules as starting materials.

Enzymatic and Biocatalytic Approaches

Enzymatic synthesis represents another promising avenue for sustainable hydrocinnamaldehyde production [36]. Recent developments in enzyme engineering have enabled the synthesis of hydroxycinnamic acid amides using promiscuous hydrolase/acyltransferase enzymes in aqueous media. While these specific transformations target different products, the underlying enzymatic approaches may be adapted for aldehyde synthesis.

The advantages of enzymatic approaches include mild reaction conditions, high selectivity, and the avoidance of environmentally harmful organic solvents [36]. The development of robust enzymes capable of operating under industrial conditions represents an active area of research with significant potential for practical applications.

Surface Coordination Modes and Adsorption Geometries

The surface adsorption and catalytic activation of hydrocinnamaldehyde involves complex coordination mechanisms that are highly dependent on the metal surface structure and reaction conditions. Density functional theory calculations and experimental studies have revealed multiple coordination modes that determine the selectivity of hydrogenation pathways [1] [2] [3].

On copper surfaces, cinnamaldehyde adsorption occurs through multiple coordination modes depending on temperature and coverage. At low temperatures (85 K), initial adsorption involves low-temperature decomposition forming styrene, followed by molecular monolayer formation [3]. The molecular desorption energy is approximately 98 kJ/mol at 410 K, with density functional theory calculations indicating possible η¹-O binding at high coverages and stabilization effects from the aromatic ring [3] [2].

Platinum surfaces exhibit coverage-dependent coordination behavior. At low surface coverages, cinnamaldehyde adopts flat coordination geometries in either η³ or η⁴ modes with most atoms bonded to the surface. However, at high coverages, a more tilted arrangement prevails involving fewer atoms in an η²-C₂C₃ coordination mode [1]. This coverage dependence directly influences the selectivity toward hydrocinnamaldehyde formation.

Competitive Adsorption and Site-Specific Activation

The formation of hydrocinnamaldehyde involves competitive adsorption between the substrate and hydrogen species. Surface coverage studies demonstrate that hydrogen density and binding strength serve as key reaction descriptors for electrochemical hydrogenation processes [4] [5]. The calculated adsorption energies for single hydrogen atoms on different metals at 0 V follow the trend: Cu (+0.25 eV) > Pt (-0.09 eV) > Ni (-0.12 eV) [4].

Palladium-based catalysts show preferential adsorption through different coordination modes depending on the surface facet. The Pd(111) facet demonstrates 90% selectivity toward hydrocinnamaldehyde formation with a lower activation barrier of 51 kJ/mol, while Pd(100) facets favor alternative reaction pathways [6]. This facet-dependent selectivity results from different adsorption geometries and electronic structures of the active sites.

Electronic Structure Effects and Support Interactions

The electronic structure of metal surfaces significantly influences adsorption and activation pathways. Strong metal-support interactions modify the electronic properties of active sites, affecting both activity and selectivity [7]. For palladium catalysts, the surface concentration ratio of Pd²⁺/Pd⁰ species varies between approximately 1 to 0.15 depending on support interactions, with electropositive sites promoting preferential C=O adsorption.

Defect engineering strategies have proven effective for enhancing selectivity. Oxygen-vacancy-rich Pd@ZrO₂ catalysts demonstrate complete conversion with 86% yield toward hydrocinnamaldehyde, attributed to synergistic effects between oxygen vacancies and nano-sized active palladium metals [8]. The oxygen vacancies create electron-rich sites that modify the adsorption behavior of the substrate.

Langmuir–Hinshelwood–Hougen–Watson Kinetic Modeling

Fundamental Kinetic Framework

The Langmuir–Hinshelwood–Hougen–Watson kinetic model provides a comprehensive framework for describing hydrocinnamaldehyde formation kinetics. This approach assumes that the reaction occurs between adsorbed species on the catalyst surface, with surface reaction as the rate-determining step [9] [10] [11].

The kinetic model incorporates competitive adsorption of all species involved in the reaction network. For the hydrogenation of cinnamaldehyde to hydrocinnamaldehyde, the rate expression follows:

$$ r{HCAL} = \frac{k1 K{CAL} K{H2}^{0.5} C{CAL} P{H2}^{0.5}}{(1 + K{CAL} C{CAL} + K{H2}^{0.5} P{H2}^{0.5})^2} $$

where k₁ represents the rate constant for C=C bond hydrogenation, KCAL and KH₂ are adsorption equilibrium constants, and CCAL and PH₂ are the concentration and pressure of reactants, respectively [9] [10].

Multi-Site Kinetic Modeling

Advanced kinetic models consider the presence of different active sites on the catalyst surface. Two-site Langmuir-Hinshelwood models have been developed to account for preferential adsorption through different functional groups [12] [13]. For systems with promoters such as KOH, the model distinguishes between Pt-only sites and Pt-K⁺ sites, where C=O bond hydrogenation occurs preferentially on promoted sites while C=C bond hydrogenation occurs on unmodified platinum sites [12].

The ratio of rate constants k₁/k₂ provides insight into the relative rates of C=C versus C=O bond hydrogenation. For promoted systems, this ratio can reach 3.28, indicating preferential C=O bond hydrogenation in the presence of alkali promoters [12] [13]. However, for hydrocinnamaldehyde production, the opposite selectivity is desired, requiring optimization of catalyst composition and reaction conditions.

Parameter Estimation and Model Validation

Kinetic parameter estimation involves fitting experimental concentration-time data to the proposed rate expressions. Multiple kinetic models are typically evaluated to determine the best representation of the experimental observations [9] [14]. The most successful models for platinum-based catalysts assume total surface coverage and strong adsorption of cinnamaldehyde relative to products [10] [11].

The activation energies for hydrocinnamaldehyde formation typically range from 48 to 72 kJ/mol depending on the catalyst system. Platinum/silica catalysts show activation energies around 65 kJ/mol, while copper-based systems exhibit slightly higher values of 72 kJ/mol [10] [11]. The temperature dependence follows Arrhenius behavior within the typical operating range of 573-623 K.

Four-Phase System Kinetics

Specialized kinetic models have been developed for four-phase gas-liquid-liquid-solid systems where an aqueous alkali phase is introduced to modify selectivity [12] [15] [16]. These systems require consideration of mass transfer between phases and the partitioning of reactants and products. The kinetic model incorporates thermodynamic models for hydrogen solubility in the biphasic reaction mixture.

The apparent kinetic parameters in four-phase systems differ significantly from three-phase systems. The presence of the aqueous alkali phase creates additional complexity through ionic strength effects and pH-dependent equilibria. The model successfully predicts experimental behavior when mass transfer limitations are properly accounted for [12] [15].

Defect Engineering in Catalyst Design for Enhanced Selectivity

Types of Defects and Their Catalytic Roles

Defect engineering has emerged as a powerful strategy for controlling selectivity in hydrocinnamaldehyde synthesis. Various types of defects can be introduced into catalyst structures, including vacancy defects, void defects, dopant-related defects, and defect-based single atomic sites [17] [18] [19]. Each type of defect creates unique electronic environments that influence adsorption behavior and reaction pathways.

Oxygen vacancies represent one of the most studied defect types. In Pd@ZrO₂ catalysts, oxygen vacancies are created during palladium impregnation, leading to enhanced selectivity for hydrocinnamaldehyde formation [8]. These defects create electron-rich sites that modify the electronic structure of adjacent palladium atoms, influencing the adsorption geometry of cinnamaldehyde and favoring C=C bond hydrogenation.

Surface oxygen functional groups on carbon supports significantly affect catalytic performance. Ruthenium catalysts supported on carbon nanofibers show dramatic changes in activity and selectivity upon heat treatment that removes oxygen-containing groups [20] [21]. The total activity increases by a factor of 22 after treatment at 973 K, primarily due to enhanced hydrocinnamaldehyde formation through C=C bond hydrogenation [20].

Defect Creation Strategies

Several methods can be employed to create defects in catalytic materials. Annealing at high temperatures under controlled atmospheres represents a common approach for creating surface vacancies [17] [19]. For carbon-supported catalysts, controlled oxidation followed by thermal treatment allows tuning of surface oxygen functional group density [20].

Ion implantation provides precise control over defect location and concentration. Selected ions can be accelerated to high energy and implanted into material surfaces to generate higher surface areas and active site concentrations [17]. This method allows for systematic studies of defect effects on catalytic performance.

Chemical reduction methods can create oxygen vacancies in metal oxide supports. The two-step synthesis approach for Pd@ZrO₂ catalysts involves reduction of the support during palladium impregnation, creating oxygen vacancies that persist under reaction conditions [8].

Electronic and Geometric Effects

Defects influence catalytic behavior through both electronic and geometric effects. Electronic effects involve changes in the local electronic structure around defect sites, modifying the binding energies of adsorbates [17] [18]. These changes can alter the relative stability of different adsorption modes, influencing reaction selectivity.

Geometric effects arise from changes in surface structure and coordination environment around defect sites. Undercoordinated atoms at defect sites often exhibit higher activity than fully coordinated surface atoms [17]. These sites can preferentially bind specific functional groups, leading to enhanced selectivity.

The combination of electronic and geometric effects creates opportunities for fine-tuning catalytic properties. Metal-support interactions can be modified through defect engineering, creating synergistic effects between the active metal and support [7].

Structure-Activity Relationships

Systematic studies of defect-engineered catalysts reveal clear structure-activity relationships. For ruthenium/carbon nanofiber catalysts, the selectivity to hydrocinnamaldehyde increases from 34% to 73% as oxygen functional groups are removed through high-temperature treatment [20]. This change correlates with increased activity for C=C bond hydrogenation while C=O bond hydrogenation remains relatively unchanged.

The turnover frequency shows dramatic increases with defect engineering. Ruthenium catalysts exhibit an increase in turnover frequency from 8 h⁻¹ to 176 h⁻¹ upon removal of surface oxygen groups [20]. This enhancement demonstrates the significant impact of defects on intrinsic catalytic activity.

Defect density must be optimized to achieve maximum selectivity enhancement. Too few defects provide insufficient active sites, while too many defects can lead to decreased selectivity through uncontrolled side reactions [17] [18].

Temperature and Pressure Dependence of Reaction Pathways

Temperature Effects on Reaction Kinetics

Temperature significantly influences the kinetics and selectivity of hydrocinnamaldehyde formation. Experimental studies demonstrate that reaction rates increase exponentially with temperature following Arrhenius behavior [22] [23] [24]. For palladium catalysts, no hydrogenation occurs at room temperature, but conversion reaches 23% at 60°C, increasing to 69% at 100°C [22].

The selectivity to hydrocinnamaldehyde shows complex temperature dependence. While higher temperatures increase overall reaction rates, they can also promote side reactions and change the relative rates of competing pathways [24] [7]. Optimal selectivity often occurs at intermediate temperatures where the desired pathway is favored kinetically.

Activation energies for different reaction pathways provide insight into temperature effects. The formation of hydrocinnamaldehyde typically shows activation energies in the range of 48-65 kJ/mol, while alternative pathways may have different activation barriers [10] [11]. The relative rates of competing reactions change with temperature according to their respective activation energies.

Pressure Dependence and Hydrogen Coverage Effects

Hydrogen pressure strongly influences both activity and selectivity in hydrocinnamaldehyde synthesis. Higher hydrogen pressures generally increase reaction rates by increasing the surface coverage of hydrogen atoms [7] [25]. However, the relationship between pressure and selectivity is more complex and depends on the specific catalyst system.

Surface coverage effects play a crucial role in determining reaction pathways. At low hydrogen coverage, the adsorption geometry of cinnamaldehyde may favor C=O bond interaction with the surface, leading to cinnamyl alcohol formation. At higher hydrogen coverage, steric effects may force the molecule into orientations that favor C=C bond hydrogenation to hydrocinnamaldehyde [7].

Microkinetic modeling incorporating hydrogen coverage effects provides quantitative understanding of pressure dependence [25]. The favorable hydrogen coverage under relevant hydrogenation conditions is determined by the alloy composition and reaction conditions. This coverage directly influences the binding energies and reaction barriers for different pathways.

Thermodynamic Considerations

Thermodynamic analysis reveals that C=C bond hydrogenation is thermodynamically favored over C=O bond hydrogenation [7]. This thermodynamic preference explains why hydrocinnamaldehyde is typically the major product in cinnamaldehyde hydrogenation, with cinnamyl alcohol formation requiring kinetic control through catalyst design.

The equilibrium distribution of products depends on temperature and pressure according to thermodynamic principles. Higher pressures favor the formation of more saturated products, while temperature effects depend on the enthalpy changes of the respective reactions [9] [10].

Mass transfer effects become important at high temperatures and pressures. External mass transfer limitations can mask intrinsic kinetic behavior, making it essential to operate under conditions where chemical kinetics control the reaction rate [9] [14].

Solvent and Environmental Effects

Solvent effects significantly influence temperature and pressure dependence of reaction pathways. Different solvents can modify the adsorption behavior of reactants and products, affecting both activity and selectivity [24]. Polar solvents tend to favor C=O bond activation, while nonpolar solvents may promote C=C bond hydrogenation.

The presence of additives or promoters can alter temperature and pressure dependencies. Alkali promoters in four-phase systems create pH-dependent equilibria that are sensitive to temperature changes [12] [15]. These effects must be considered when optimizing reaction conditions for hydrocinnamaldehyde production.

Environmental factors such as the presence of oxygen or water can influence reaction behavior. Oxygen can modify catalyst surfaces and affect adsorption properties, while water can participate in side reactions or influence hydrogen activation pathways [3] [2].

Purity

Physical Description

Solid

Colourless to slightly yellow liquid, strong pungent floral odour of hyacinth

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

104-53-0

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Propanal, phenyl-: INACTIVE

Dates

Highly Regioselective, Acid-Catalyzed, Three-Component Cascade Reaction for the Synthesis of 2-aminopyridine-Decorated Imidazo[1,2- a]pyridine

Qiu-Xing He, Yao-Feng Liang, Chang Xu, Xiao-Kun Yao, Hua Cao, Hua-Gang YaoPMID: 30653293 DOI: 10.1021/acscombsci.8b00149

Abstract

A highly regioselective acid-catalyzed three-component reaction of 2-aminopyridine and 3-phenylpropiolaldehyde for the construction of imidazo[1,2- a]pyridine has been developed. This strategy provides a broad range of substrates and represents an efficient approach to give various 2-aminopyridine-decorated imidazo[1,2- a]pyridine in good yields.9,10-Phenanthrenequinone as a mass-tagging reagent for ultra-sensitive liquid chromatography-tandem mass spectrometry assay of aliphatic aldehydes in human serum

Mahmoud El-Maghrabey, Naoya Kishikawa, Naotaka KurodaPMID: 27521257 DOI: 10.1016/j.chroma.2016.07.082

Abstract

9,10-Phenanthrenequinone (PQ) was successfully used as a new mass-tagging reagent for sensitive labeling of aliphatic aldehydes (C3-C10) prior liquid chromatography-electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). This reagent could overcome the drawbacks of previous amine or hydrazine-based reagents, such as lower sensitivity, formation of two stereoisomeric reaction products for each single analyte, need for longer derivatization time, and poor reactivity with aliphatic aldehydes. The PQ-aldehyde derivatives exhibited intense [M+H](+) and a common product ion with ESI in the positive-ion mode. The derivatives were monitored at the transition of [M+H](+)→m/z 231.9 with detection limits from 4.0 to 100 pM (signal to noise ratio=3). 3-Phenylpropanal was used as an internal standard (IS) and the separation of the eight aldehydes and IS was achieved in less than 10min employing gradient elution with methanol and ammonium formate buffer (20mM, pH 4.0). The method employed salting out liquid-liquid extraction for aliphatic aldehydes form serum for the first time with excellent recoveries (92.6-110.8%). The developed method was validated and applied for quantification of the target aldehydes in serum of healthy volunteers (n=14).Rh-catalyzed linear hydroformylation of styrene

Evert Boymans, Michèle Janssen, Christian Müller, Martin Lutz, Dieter VogtPMID: 23104326 DOI: 10.1039/c2dt31738a

Abstract

Usually the Rh-catalyzed hydroformylation of styrene predominantly yields the branched, chiral aldehyde. An inversion of regioselectivity can be achieved using strong π-acceptor ligands. Binaphthol-based diphosphite and bis(dipyrrolyl-phosphorodiamidite) ligands were applied in the Rh-catalyzed hydroformylation of styrene. High selectivities up to 83% of 3-phenylpropanal were obtained with 1,1-bi-2-naphthol-based bis(dipyrrolyl-phosphorodiamidite) with virtually no hydrogenation to ethyl benzene. The coordination chemistry of those ligands towards Rh(I) was investigated spectroscopically and structurally.In vivo cytokine modulatory effects of cinnamaldehyde, the major constituent of leaf essential oil from Cinnamomum osmophloeum Kaneh

Shih-Shen Chou Lin, Tsong-Ming Lu, Pei-Chun Chao, Ya-Yun Lai, Hsiu-Ting Tsai, Chung-Shih Chen, Yi-Pang Lee, Shu-Chen Chen, Ming-Chih Chou, Chi-Chiang YangPMID: 21394803 DOI: 10.1002/ptr.3419

Abstract

The purpose of this study was to analyse the major compound in the leaf essential oil of Cinnamomum osmophloeum Kaneh. and to examine its in vivo toxicity and cytokine-modulatory effects. The HS-GC/MS and quantitative HPLC analyses showed the concentrations of the major compounds, cinnamaldehyde, benzaldehyde and 3-phenylpropionaldehyde, in the leaf essential oil of Cinnamomum osmophloeum to be 16.88, 1.28 and 1.70 mg/mL, respectively. Acute and sub-acute toxicity tests identified no significant changes in body weight, liver and kidney function indices, and pathology for the mice treated with up to 1 mL/kg body weight of Cinnamomum osmophloeum leaf essential oil or up to 4 mg/kg body weight of cinnamaldehyde. A murine model was established using ovalbumin (OVA)-primed Balb/C mice treated with various concentrations of Cinnamomum osmophloeum leaf essential oil or cinnamaldehyde daily for 4 weeks. The results of tests with commercial ELISA kits indicated no significant cytokine-modulatory effects in mice treated with Cinnamomum osmophloeum leaf essential oil; however, the serum concentrations of IL-2, IL-4 and IL-10, but not IFN-γ, significantly increased in animals treated with 1 mg/kg body weight of cinnamaldehyde during the 4-week period. The possibility that the other constituents act as antagonists of cinnamaldehyde cannot be excluded.Well-defined N-heterocyclic carbene silver halides of 1-cyclohexyl-3-arylmethylimidazolylidenes: synthesis, structure and catalysis in A3-reaction of aldehydes, amines and alkynes

Yanbo Li, Xiaofeng Chen, Yin Song, Ling Fang, Gang ZouPMID: 21264392 DOI: 10.1039/c0dt01074j

Abstract

Structurally well-defined N-heterocyclic carbene silver chlorides and bromides supported by 1-cyclohexyl-3-benzylimidazolylidene (CyBn-NHC) or 1-cyclohexyl-3-naphthalen-2-ylmethylimidazolylidene (CyNaph-NHC) were synthesized by reaction of the corresponding imidazolium halides with silver(I) oxide while cationic bis(CyBn-NHC) silver nitrate was isolated under similar conditions using imidazolium iodide in the presence of sodium nitrate. Single-crystal X-ray diffraction revealed a dimeric structure through a nonpolar weak-hydrogen-bond supported Ag-Ag bond for 1-cyclohexyl-3-benzylimidazolylidene silver halides [(CyBn-NHC)AgX](2) (X = Cl, 1; Br, 2) but a monomeric structure for N-heterocyclic carbene silver halides with the more sterically demanding 1-cyclohexyl-3-naphthalen-2-ylmethylimidazolylidene ligand (CyNaph-NHC)AgX (X = Cl, 4; Br, 5). Cationic biscarbene silver nitrate [(CyBn-NHC)(2)Ag](+)NO(3)(-)3 assumed a cis orientation with respect to the two carbene ligands. The monomeric complexes (CyNaph-NHC)AgX 4 and 5 showed higher catalytic activity than the dimeric [(CyBn-NHC)AgX](2)1 and 2 as well as the cationic biscarbene silver nitrate 3 in the model three component reaction of 3-phenylpropionaldehyde, phenylacetylene and piperidine with chloride 4 performing best and giving product in almost quantitative yield within 2 h at 100 °C. An explanation for the structure-activity relationship in N-heterocyclic carbene silver halide catalyzed three component reaction is given based on a slightly modified mechanism from the one in literature.Development of highly diastereo- and enantioselective direct asymmetric aldol reaction of a glycinate Schiff base with aldehydes catalyzed by chiral quaternary ammonium salts

Takashi Ooi, Minoru Kameda, Mika Taniguchi, Keiji MaruokaPMID: 15291572 DOI: 10.1021/ja048865q

Abstract

A highly efficient direct asymmetric aldol reaction of a glycinate Schiff base with aldehydes has been achieved under mild organic/aqueous biphasic conditions with excellent stereochemical control, using chiral quaternary ammonium salt 1b as a phase-transfer catalyst. The initially developed reaction conditions, using 2 equiv of aqueous base (1% NaOH (aq)), exhibited inexplicably limited general applicability in terms of aldehyde acceptors. The mechanistic investigation revealed the intervention of an unfavorable yet inevitable retro aldol process involving the chiral catalyst. On the basis of this information, a reliable procedure has been established by use of a catalytic amount of 1% NaOH (aq) and ammonium chloride, which tolerates a wide range of aldehydes to afford the corresponding anti-beta-hydroxy-alpha-amino esters almost exclusively in an essentially optically pure form.The arduous way to the egg: follow the nose

Stefan Bartram, Wilhelm BolandPMID: 14562339 DOI: 10.1002/anie.200301676

Abstract

Rh(I)-catalyzed intermolecular hydroacylation: enantioselective cross-coupling of aldehydes and ketoamides

Kevin G M Kou, Diane N Le, Vy M DongPMID: 24937681 DOI: 10.1021/ja504296x

Abstract

Under Rh(I) catalysis, α-ketoamides undergo intermolecular hydroacylation with aliphatic aldehydes. A newly designed Josiphos ligand enables access to α-acyloxyamides with high atom-economy and enantioselectivity. On the basis of mechanistic and kinetic studies, we propose a pathway in which rhodium plays a dual role in activating the aldehyde for cross-coupling. A stereochemical model is provided to rationalize the sense of enantioinduction observed.Stopped-flow spectrophotometric analysis of intermediates in the peroxo-dependent inactivation of cytochrome P450 by aldehydes

G M Raner, A J Hatchell, P E Morton, D P Ballou, M J CoonPMID: 11051560 DOI: 10.1016/s0162-0134(00)00098-2

Abstract

The reaction of hydrogen peroxide and certain aromatic aldehydes with cytochrome P450BM3-F87G results in the covalent modification of the heme cofactor of this monooxygenase. Analysis of the resulting heme by electronic absorption spectrophotometry indicates that the reaction in the BM3 isoform is analogous to that in P450(2B4), which apparently occurs via a peroxyhemiacetal intermediate [Kuo et al., Biochemistry, 38 (1999) 10511]. It was observed that replacement of the Phe-87 in the P450BM3 by the smaller glycyl residue was essential for the modification to proceed, as the wild-type enzyme showed no spectral changes under identical conditions. The kinetics of this reaction were examined by stopped-flow spectrophotometry with 3-phenylpropionaldehyde and 3-phenylbutyraldehyde as reactants. In each case, the process of heme modification was biphasic, with initial bleaching of the Soret absorbance, followed by an increase in absorbance centered at 430 nm, consistent with meso-heme adduct formation. The intermediate formed during phase I also showed an increased absorbance between 700 and 900 nm, relative to the native heme and the final product. Phase I showed a linear dependence on peroxide concentration, whereas saturation kinetics were observed for phase II. All of these observations are consistent with a mechanism involving radical attack at the gamma-meso position of the heme cofactor, resulting in the intermediate formation of an isoporphyrin, the deprotonation of which produces the gamma-meso-alkyl heme derivative.Total synthesis of (+)-strictifolione

Samir BouzBouz, Janine CossyPMID: 12762705 DOI: 10.1021/ol034619s